(4-Bromo-2-methyl-phenyl)-(4-dimethylamino-piperidin-1-yl)-methanone
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Overview
Description
(4-Bromo-2-methyl-phenyl)-(4-dimethylamino-piperidin-1-yl)-methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated aromatic ring and a piperidine moiety, making it a subject of study in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methyl-phenyl)-(4-dimethylamino-piperidin-1-yl)-methanone typically involves multi-step organic reactions. One common approach starts with the bromination of 2-methylphenol to produce 4-bromo-2-methylphenol . This intermediate is then subjected to further reactions to introduce the piperidine moiety and the dimethylamino group. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methyl-phenyl)-(4-dimethylamino-piperidin-1-yl)-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the brominated aromatic ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(4-Bromo-2-methyl-phenyl)-(4-dimethylamino-piperidin-1-yl)-methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-methyl-phenyl)-(4-dimethylamino-piperidin-1-yl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and the piperidine moiety play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: Shares the brominated aromatic ring but lacks the piperidine moiety.
4-Bromo-2-methylphenyl isocyanate: Contains the brominated aromatic ring and an isocyanate group.
Uniqueness
(4-Bromo-2-methyl-phenyl)-(4-dimethylamino-piperidin-1-yl)-methanone is unique due to the presence of both the dimethylamino-piperidinyl and brominated aromatic functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-bromo-2-methylphenyl)-[4-(dimethylamino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-11-10-12(16)4-5-14(11)15(19)18-8-6-13(7-9-18)17(2)3/h4-5,10,13H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLUAECGTSPZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N2CCC(CC2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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